Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity (CAS 1316291-19-6), also designated as Atorvastatin Epoxy Pyrrolooxazin 6-Hydroxy Analog, is a critical photodegradation and oxidative impurity of Atorvastatin API [1]. With a molecular weight of 612.62 g/mol for the sodium salt, this specific epoxide pyrrolooxazin structure serves as an indispensable analytical reference standard [2]. In pharmaceutical procurement and quality control, it is strictly utilized to validate stability-indicating HPLC and LC-MS methods, ensuring that generic and branded Atorvastatin formulations comply with stringent pharmacopeial (USP/EP) and ICH Q3A/Q3B guidelines for impurity reporting thresholds [3].
Regioisomer identity
Specifically the 6‑hydroxy‑epoxy‑pyrrolooxazin sodium salt (ATV‑FXA), confirmed by NMR
Degradation marker
Sunlight‑driven photooxidation product; ideal for ICH Q1B photostability studies
Analytical form
Sodium salt facilitates direct aqueous standard preparation for HPLC‑UV and MS workflows
Generic substitution with crude forced-degradation mixtures or closely related structural analogs—such as the 7-hydroxy (fluorophenyl) isomer—fails in regulated quality control environments [1]. Regulatory agencies require precise Relative Retention Time (RRT) mapping and Response Factor (RF) calibration for each specific degradation pathway [2]. Substituting this isolated 6-hydroxy isopropyl standard with an in-situ generated photodegradation mixture results in co-eluting peaks, unpredictable concentrations, and failed system suitability tests, ultimately risking the regulatory rejection of an entire API batch [3].
Regioisomeric mismatch (6‑hydroxy vs 7‑hydroxy) may lead to retention time misalignment and peak misidentification.
Impurity‑specific UV response factor differs from atorvastatin; calibration without correction can distort quantitation.
Free acid analog may show altered solubility and chromatographic behaviour, affecting standard recovery and consistency.
In reversed-phase HPLC assays utilizing ammonium citrate or phosphate buffers, the isolated Atorvastatin Cyclic Isopropyl Impurity provides a distinct, quantifiable peak necessary for system suitability [1]. Utilizing the >95% pure isolated standard guarantees baseline resolution (Rs > 1.5) for accurate RRT assignment, whereas crude in-situ photodegradation mixtures often yield overlapping peaks (Rs < 1.0) between the 6-hydroxy and 7-hydroxy cyclic analogs [2].
| Evidence Dimension | Peak Resolution (Rs) and Purity |
| Target Compound Data | >95% purity, yielding Rs > 1.5 for precise RRT mapping. |
| Comparator Or Baseline | In-situ generated photodegradation mixture. |
| Quantified Difference | Isolated standard eliminates co-elution risks, ensuring >95% peak purity vs. <5% unpredictable yield in crude mixtures. |
| Conditions | Reversed-phase HPLC-UV under pharmacopeial (USP) mobile phase conditions. |
Procurement of the isolated standard is mandatory to pass strict system suitability criteria for API batch release without analytical ambiguity.
The Atorvastatin Epoxy Pyrrolooxazin 6-Hydroxy Analog exhibits a specific mass shift due to its cyclic epoxide structure, with the free acid presenting at a molecular weight of 590.6 Da (+32 Da relative to the parent Atorvastatin API) [1]. This +32 Da mass shift completely differentiates it from acidic degradation products like Atorvastatin Lactone (MW 540.6 Da, -18 Da), allowing for definitive identification in LC-MS/MS [2].
| Evidence Dimension | Exact Mass (m/z) Shift |
| Target Compound Data | MW 590.6 Da (+32 Da mass shift indicating epoxide/cyclic oxidation). |
| Comparator Or Baseline | Atorvastatin Lactone Impurity (MW 540.6 Da, -18 Da mass shift). |
| Quantified Difference | A 50 Da mass difference distinctly separates the oxidative/photodegradation pathway from the acidic degradation pathway. |
| Conditions | LC-ESI-MS/MS profiling of stability samples. |
Enables QA/QC teams to definitively trace formulation stability failures to light or oxygen exposure rather than pH excursions.
For ANDA/NDA regulatory submissions, analytical methods must demonstrate strict linearity and sensitivity. The synthetically isolated Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity allows for precise gravimetric preparation, enabling limits of quantification (LOQ) down to the 21.5–70.8 ng/mL range [1]. Relying on forced degradation to generate this impurity ad hoc fails to provide the exact known mass required to establish an R2 > 0.999 calibration curve [2].
| Evidence Dimension | Calibration Linearity and LOQ |
| Target Compound Data | Gravimetrically traceable standard allows LOQ validation at 21.5–70.8 ng/mL with R2 > 0.999. |
| Comparator Or Baseline | Ad hoc forced photodegradation. |
| Quantified Difference | Isolated standard provides 100% gravimetric certainty for calibration, whereas ad hoc generation provides 0% quantitative traceability. |
| Conditions | ICH Q2(R1) analytical method validation. |
Exact quantitative traceability is legally required to prove that unknown impurities in an API batch are below the ICH Q3A/Q3B reporting thresholds.
Procured as a spiked reference standard to validate that an HPLC method can successfully detect, resolve, and quantify photodegradation products in Atorvastatin Calcium API under ICH Q1B photostability testing conditions [1].
Deployed in routine QC batch release testing to ensure that levels of the Atorvastatin Epoxy Pyrrolooxazin 6-Hydroxy Analog remain strictly below the regulatory acceptance criteria (e.g., NMT 0.1% to 1.0% depending on the specific monograph limits) [2].
Utilized in LC-MS/MS investigations to confirm whether an Out of Specification (OOS) result during a stability time-point was caused by improper light protection during manufacturing, leveraging its unique +32 Da mass shift [3].